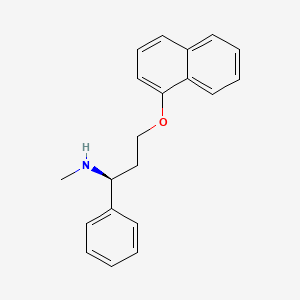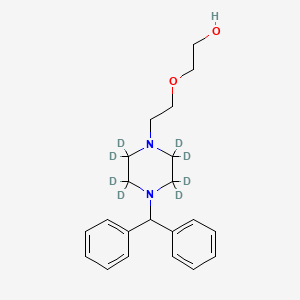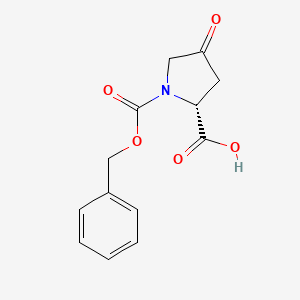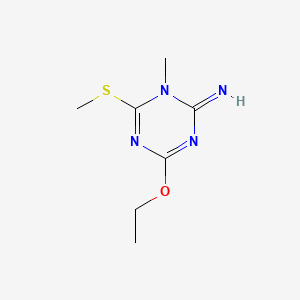
(S)-N-Desmetil Dapoxetina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men aged 18–64 years . It works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay .
Synthesis Analysis
A novel and practical asymmetric synthesis of dapoxetine hydrochloride was explored using the chiral auxiliary (S)-tert-butanesulfinamide. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent .Molecular Structure Analysis
The crystal structure of (S)-Dapoxetine hydrochloride (DAPHCl) has been determined from laboratory X-ray powder diffraction data with DASH and refined by the Rietveld method with TOPAS-Academic . The structure was evaluated and optimized by dispersion-corrected DFT calculations .Chemical Reactions Analysis
The synthesized catalysts have been checked in the asymmetric reduction of (E)-O-benzyl oxime 10 to produce the corresponding product of (S)-dapoxetine 11 .Physical and Chemical Properties Analysis
Dapoxetine has a molecular formula of C21H23NO and a molecular weight of 305.41 . It is rapidly absorbed after oral ingestion with a maximum plasma concentration after 1–2 h .Aplicaciones Científicas De Investigación
Tratamiento del accidente cerebrovascular
Se ha descubierto que la dapoxetina previene el daño neuronal y mejora los resultados funcionales en un modelo de accidente cerebrovascular isquémico . Lo hace mediante la modulación de la inflamación y el estrés oxidativo . El estudio encontró que la dapoxetina mejoró significativamente los déficits neuroconductuales inducidos por la isquemia/reperfusión cerebral, redujo el volumen del infarto cerebral y el daño histopatológico . Además, el pretratamiento con dapoxetina redujo la peroxidación lipídica, la caspasa-3 y los mediadores inflamatorios (TNF-α e iNOS) en comparación con las ratas lesionadas por isquemia/reperfusión .
Tratamiento de la eyaculación precoz de por vida
Un ensayo controlado aleatorizado encontró que una combinación de terapia de ondas de choque extracorpóreas de baja intensidad (LI-ESWT) y dapoxetina podría ser más efectiva para tratar la eyaculación precoz de por vida (LPE) que la LI-ESWT o la dapoxetina solas . El estudio inscribió a 212 hombres diagnosticados con LPE y encontró mejoras sustanciales en la latencia de eyaculación intravaginal (IELT), el perfil de eyaculación precoz (PEP) y las puntuaciones de impresión global del cambio (GIC) en ambos grupos, dapoxetina y LI-ESWT + Dapoxetina .
Inhibición de la infección por el virus Zika
La dapoxetina se ha identificado como un posible inhibidor de la ARN polimerasa ARN dependiente (RdRp) del virus Zika . Esto sugiere que la dapoxetina podría tener aplicaciones potenciales en el tratamiento o la prevención de las infecciones por el virus Zika .
Mecanismo De Acción
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, among other functions .
Mode of Action
(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in the extracellular level of this neurotransmitter . This potentiation of serotonin activity is thought to be related to the central ejaculatory neural circuit, which comprises spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily those involving serotonin. By inhibiting the reuptake of serotonin, this compound can enhance the effects of serotonin in the synaptic cleft . The downstream effects of this action are complex and can influence various physiological processes, including mood regulation and ejaculation .
Pharmacokinetics
The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by rapid absorption and elimination . It has a short half-life of approximately 1-2 hours , and its time to maximum serum concentration is about 1 hour . These properties contribute to its suitability for on-demand dosing . Furthermore, the pharmacokinetics of this compound can be influenced by factors such as the consumption of a high-fat meal and certain genetic polymorphisms .
Result of Action
The action of (S)-N-Demethyl Dapoxetine results in a significant increase in ejaculatory latency, which can be beneficial in the treatment of conditions like premature ejaculation . In addition, studies have shown that it can ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It also reduces lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .
Action Environment
The action, efficacy, and stability of (S)-N-Demethyl Dapoxetine can be influenced by various environmental factors. For instance, the presence of a high-fat meal can significantly prolong the time required for the compound to reach its peak concentration and area under the concentration-time curve . Additionally, the compound’s action can be affected by the physiological environment, such as the state of the serotonin system and the presence of ischemia/reperfusion injury .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(S)-N-Demethyl Dapoxetine, as a derivative of Dapoxetine, is expected to interact with various enzymes, proteins, and other biomolecules. Dapoxetine has been shown to bind onto the human transcript of the 5-HT, norepinephrine (NE), and dopamine (DA) reuptake transporters
Cellular Effects
The cellular effects of (S)-N-Demethyl Dapoxetine are not fully understood yet. Dapoxetine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke through the modulation of inflammation and oxidative stress . It’s possible that (S)-N-Demethyl Dapoxetine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dapoxetine works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay . It’s plausible that (S)-N-Demethyl Dapoxetine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The beneficial effects of Dapoxetine therapy on the perceived control over ejaculation and satisfaction with sexual intercourse were sustained in a 9-month noncomparative extension phase of two identical 12-week, double-blind studies . This suggests that (S)-N-Demethyl Dapoxetine may also have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Dapoxetine has been tested in animal models, showing promising results in the treatment of conditions like premature ejaculation
Metabolic Pathways
Dapoxetine is metabolized in the liver and kidneys , suggesting that (S)-N-Demethyl Dapoxetine may also be involved in similar metabolic pathways
Transport and Distribution
Dapoxetine, a novel potent serotonin transport inhibitor, has a unique pharmacokinetic profile . It’s plausible that (S)-N-Demethyl Dapoxetine may have similar transport and distribution characteristics within cells and tissues.
Propiedades
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)








![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

